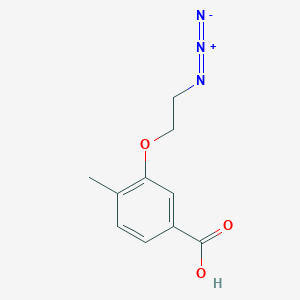
3-Oxo-4-(3-methoxyphenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(3-methoxyphenyl)butanoyl chloride is an organic compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . It is also known by its synonym, benzenebutanoyl chloride, 3-methoxy-β-oxo- . This compound is characterized by the presence of a ketone group (3-oxo), a methoxyphenyl group (3-methoxyphenyl), and a butanoyl chloride group.
Preparation Methods
The synthesis of 3-Oxo-4-(3-methoxyphenyl)butanoyl chloride typically involves the reaction of 3-methoxybenzaldehyde with a suitable reagent to introduce the butanoyl chloride group. One common method involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
3-Oxo-4-(3-methoxyphenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride for chlorination, palladium catalysts for coupling reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-4-(3-methoxyphenyl)butanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones and aldehydes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(3-methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3-Oxo-4-(3-methoxyphenyl)butanoyl chloride can be compared with similar compounds such as:
3-Oxo-4-(4-methoxyphenyl)butanoyl chloride: This compound has a methoxy group at the 4-position instead of the 3-position.
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride: This compound has a methoxy group at the 2-position.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-10-4-2-3-8(6-10)5-9(13)7-11(12)14/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAZFVJNCXVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride](/img/structure/B1410924.png)
![[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1410925.png)


![[3-(2-Azidoethoxy)phenyl]acetic acid](/img/structure/B1410928.png)

![tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride](/img/structure/B1410934.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1410936.png)
![[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410938.png)
![(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410939.png)
![[2-(But-2-ynyloxy)pyridin-4-yl]methylamine](/img/structure/B1410940.png)


